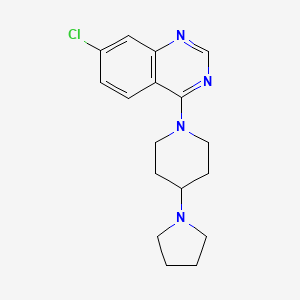![molecular formula C16H17ClN6 B7635533 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
科学研究应用
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline has been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline involves the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain receptors in the brain that are involved in the development of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and inhibit the growth of certain microorganisms. It has also been shown to improve cognitive function and reduce the symptoms of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline in laboratory experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
未来方向
There are a number of future directions for research on 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline. One area of research is the development of new drugs that are based on this compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the body and its potential toxicity.
合成方法
The synthesis method of 7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline involves the reaction of 6-chloro-4-(3-fluorophenyl)quinazoline with 1-(4-methyl-1H-1,2,4-triazol-3-yl)piperidine under appropriate conditions. The reaction takes place in the presence of a suitable solvent and a catalyst, and the product is obtained in high yield and purity.
属性
IUPAC Name |
7-chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c1-22-10-20-21-15(22)11-3-2-6-23(8-11)16-13-5-4-12(17)7-14(13)18-9-19-16/h4-5,7,9-11H,2-3,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKOQOINIKNECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)
![2-[2-(4-Phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7635475.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)

![N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)

![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)
